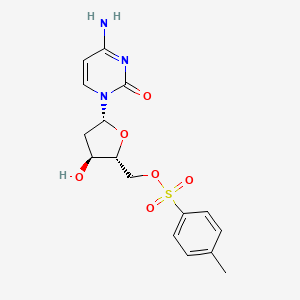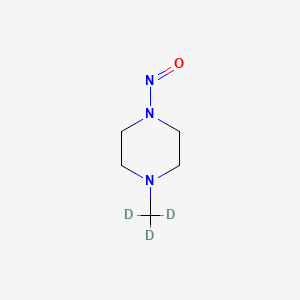
N-(Methyl-d3)-N'-nitrosopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methyl-d3)-N’-nitrosopiperazine is a deuterated derivative of N-nitrosopiperazine, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl-d3)-N’-nitrosopiperazine typically involves the nitrosation of N-(Methyl-d3)-piperazine. The reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite in the presence of hydrochloric acid. The general reaction scheme is as follows:
- The reaction mixture is stirred for a specific period, allowing the formation of N-(Methyl-d3)-N’-nitrosopiperazine.
- The product is then extracted and purified using standard techniques such as recrystallization or chromatography.
N-(Methyl-d3)-piperazine: is dissolved in an aqueous acidic solution.
Sodium nitrite: is added slowly to the solution while maintaining a low temperature to control the reaction rate.
Industrial Production Methods
Industrial production of N-(Methyl-d3)-N’-nitrosopiperazine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: to handle the increased volume of reactants.
Automated systems: to control the addition of reagents and maintain reaction conditions.
Efficient purification methods: to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Methyl-d3)-N’-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-(Methyl-d3)-N’-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and isotopic effects.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(Methyl-d3)-N’-nitrosopiperazine involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential biological effects. The deuterium atoms in the methyl group can influence the rate of metabolic reactions, providing insights into the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosopiperazine: The non-deuterated analog of N-(Methyl-d3)-N’-nitrosopiperazine.
N-Nitrosomorpholine: Another nitrosamine with a similar structure but different ring system.
N-Nitrosodiethylamine: A nitrosamine with different alkyl groups.
Uniqueness
N-(Methyl-d3)-N’-nitrosopiperazine is unique due to its deuterium labeling, which provides distinct advantages in tracing studies and understanding isotopic effects. This makes it a valuable tool in research areas where precise tracking of molecular transformations is required.
Propiedades
Fórmula molecular |
C5H11N3O |
|---|---|
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
1-nitroso-4-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i1D3 |
Clave InChI |
CEAIOKFZXJMDAS-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN(CC1)N=O |
SMILES canónico |
CN1CCN(CC1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



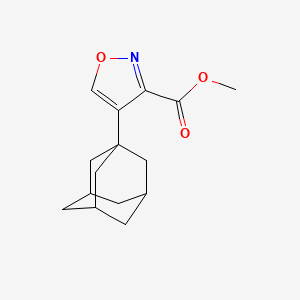



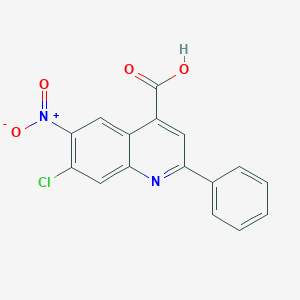
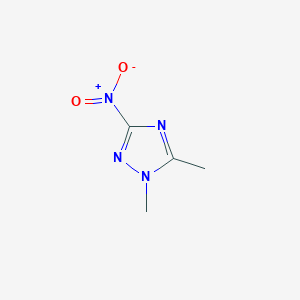

![[2-(Trifluoromethyl)indolin-6-yl]methanol](/img/structure/B13717206.png)
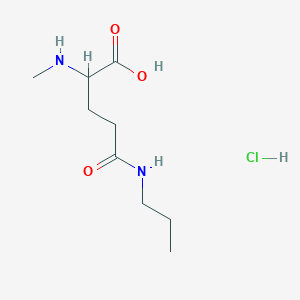
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)
